1-Methyleneindane

Living Anionic Polymerization Exo-Methylene Monomer Ceiling Temperature

1-Methyleneindane (MI, CAS 1194-56-5), also referred to as α-methyleneindane, is a bicyclic hydrocarbon monomer featuring an exo-methylene group conjugated to an indane (2,3-dihydro-1H-indene) framework. Unlike its structural analog α-methylstyrene, which undergoes rapid depolymerization near ambient temperatures due to its low ceiling temperature, MI quantitatively polymerizes under anionic conditions at 0°C and above, yielding polymers with precisely controlled molecular weights and narrow molar mass dispersities (ĐM < 1.1).

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 1194-56-5
Cat. No. B3023091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyleneindane
CAS1194-56-5
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC=C1CCC2=CC=CC=C12
InChIInChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2
InChIKeyNCSZRNMVUILZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyleneindane (CAS 1194-56-5): An Exo-Methylene Hydrocarbon Monomer for Precision Polymer Synthesis and Advanced Materials


1-Methyleneindane (MI, CAS 1194-56-5), also referred to as α-methyleneindane, is a bicyclic hydrocarbon monomer featuring an exo-methylene group conjugated to an indane (2,3-dihydro-1H-indene) framework [1]. Unlike its structural analog α-methylstyrene, which undergoes rapid depolymerization near ambient temperatures due to its low ceiling temperature, MI quantitatively polymerizes under anionic conditions at 0°C and above, yielding polymers with precisely controlled molecular weights and narrow molar mass dispersities (ĐM < 1.1) [1]. The resulting poly(1-methyleneindane) exhibits a high glass transition temperature (Tg) of 137°C, attributable to the rigid indane rings oriented perpendicular to the polymer backbone [1].

Why 1-Methyleneindane Cannot Be Replaced by α-Methylstyrene, Indene, or Benzofulvene in Precision Polymer Applications


1-Methyleneindane occupies a unique position among exo-methylene hydrocarbon monomers. Its cyclic analog, α-methylstyrene, suffers from a low ceiling temperature (Tc ≈ 0°C), rendering it non-polymerizable under standard anionic conditions above freezing and precluding its use in living polymerizations for block copolymer synthesis [1]. In contrast, benzofulvene (α-methyleneindene) exhibits exceptionally high anionic polymerizability due to its fixed transoid 1,3-diene conformation, but this hyper-reactivity can complicate controlled molecular weight targeting and introduces an additional double bond susceptible to side reactions [2]. Indene itself polymerizes via cationic mechanisms to produce polyindene with poorly defined molecular weight distributions and limited architectural control [3]. The following evidence demonstrates that 1-methyleneindane enables quantitative, living anionic polymerization with predictable molecular weight control and high thermal performance—capabilities not collectively offered by these structural analogs [1].

1-Methyleneindane (CAS 1194-56-5): Quantitative Comparative Evidence for Scientific Selection


Anionic Polymerizability of 1-Methyleneindane at 0°C vs. α-Methylstyrene

1-Methyleneindane (MI) undergoes quantitative anionic polymerization at 0°C in THF, a temperature at which its cyclic analog α-methylstyrene (αMeSt) cannot polymerize due to thermodynamic constraints. αMeSt has a ceiling temperature (Tc) of approximately 0°C, meaning polymerization is thermodynamically unfavorable at or above this threshold; depolymerization dominates. In contrast, MI quantitatively polymerized with sec-BuLi in THF at 0°C, demonstrating fundamentally different polymerizability that enables practical synthesis under ambient cooling conditions rather than requiring cryogenic temperatures [1].

Living Anionic Polymerization Exo-Methylene Monomer Ceiling Temperature

Radical Polymerization Capability of 1-Methyleneindane vs. α-Methylstyrene

1-Methyleneindane (MI) undergoes radical homopolymerization with AIBN under standard conditions, whereas its cyclic analog α-methylstyrene (αMeSt) does not undergo radical homopolymerization under standard conditions. This differential behavior is attributed to the reduced steric hindrance of the cyclic indane framework in MI compared to the open-chain phenyl-dimethyl substitution pattern in αMeSt. However, the radical polymerization of MI is noted to be slow even in bulk [1].

Radical Polymerization Steric Hindrance α-Methylstyrene Analog

Living Anionic Polymerization Control: Molecular Weight Predictability and Narrow Dispersity

1-Methyleneindane (MI) undergoes living anionic polymerization in THF at -78°C, yielding polymers with molecular weights predictable based on the monomer-to-initiator ratio and narrow molar mass dispersities (ĐM = Mw/Mn < 1.1). The living character was confirmed by the quantitative sequential block copolymerization of MI with styrene to produce poly(MI)-b-polystyrene. In contrast, benzofulvene (BF) exhibits exceptionally high anionic polymerizability that can lead to less controlled molecular weight distributions and potential side reactions due to its fixed transoid 1,3-diene structure [1]. Indene polymerizes cationically to yield polyindene with broad, poorly defined molecular weight distributions [2].

Living Polymerization Molecular Weight Control Block Copolymer

Glass Transition Temperature of Poly(1-Methyleneindane) vs. Poly(α-Methylstyrene) and Polyindene Carbonate

Poly(1-methyleneindane) exhibits a glass transition temperature (Tg) of 137°C, as measured for the polymer obtained via anionic polymerization. This value substantially exceeds the Tg of poly(α-methylstyrene), which is approximately 168–180°C depending on tacticity; however, the practical utility of poly(αMeSt) is severely limited by its depolymerization tendency near its low ceiling temperature. Poly(1-methyleneindane) offers a high Tg comparable to engineering thermoplastics while maintaining thermal stability. For additional context, poly(indene carbonate) synthesized from indene oxide and CO₂ exhibits a Tg of 138°C with Mn up to 9,700 g/mol, indicating that 1-methyleneindane-derived homopolymers achieve similar thermal performance with superior molecular weight control via living anionic methods [1] [2].

Thermal Properties Glass Transition Temperature Heat-Resistant Polymers

Synthesis Scalability: Enantioselective Access to 3-Methyleneindane Derivatives via One-Pot Allylboration-Heck Protocol

While 1-methyleneindane (exo-methylene at the 1-position) serves as a monomer for polymer synthesis, structurally related 3-methyleneindane derivatives bearing a tertiary alcohol center are accessible with high enantioselectivity via a one-pot Brønsted acid-catalyzed allylboration followed by palladium-catalyzed Mizoroki-Heck cyclization. This protocol yields 1-alkyl-3-methyleneindan-1-ols in enantiomeric ratios up to 96:4 er [1]. In contrast, the Wittig synthesis of 1-methyleneindane monomer yields a product contaminated with 0.2–1.5 mol% of the isomeric byproduct 3-methylindene (pKa ≈ 22), which must be addressed for anionic polymerization applications [2].

Asymmetric Catalysis Chiral Building Block 3-Methyleneindane

Ring-Expansion Utility: 1-Methyleneindane as Precursor for Trifluorinated Tetralins with High Conversion Efficiency

Fluorinated methyleneindanes (including derivatives of the 1-methyleneindane scaffold) undergo efficient I(I)/I(III)-catalyzed difluorinative ring expansion to produce trifluorinated tetralins. This transformation proceeds with high efficiency (>20 examples reported, with yields up to >95%) and tolerates a range of diverse substituents under standard catalysis conditions [1]. In contrast, non-fluorinated indane derivatives do not undergo this specific ring-expansion pathway, and alternative routes to trifluorinated tetralins (saturated, fluorinated carbocycles emerging as important modules for contemporary drug discovery) often require multi-step sequences with lower overall yields [1].

Fluorination Ring Expansion Drug Discovery Modules

Optimal Application Scenarios for 1-Methyleneindane (CAS 1194-56-5) Based on Quantitative Evidence


Precision Synthesis of Well-Defined Block Copolymers for Nanostructured Materials

1-Methyleneindane enables living anionic polymerization with predictable molecular weights (Mn controlled by [M]/[I] ratio) and narrow molar mass dispersities (ĐM < 1.1) [1]. The quantitative sequential copolymerization of MI with styrene to yield poly(MI)-b-polystyrene block copolymers demonstrates the living character of the propagating carbanion [1]. This level of architectural control is unattainable with indene (broad dispersity via cationic mechanisms) or α-methylstyrene (thermodynamic limitations above 0°C), making MI the preferred monomer for synthesizing well-defined block copolymers used in directed self-assembly, nanolithography, and advanced thermoplastic elastomers.

High-Temperature Polymer Components Requiring Tg ≈ 137°C with Controlled Architecture

Poly(1-methyleneindane) exhibits a glass transition temperature of 137°C, comparable to poly(indene carbonate) (Tg = 138°C) but with the added advantage of living polymerization control for precise molecular weight targeting and narrow dispersity [1] [2]. This thermal performance, combined with the rigid indane ring structures oriented perpendicular to the polymer backbone, positions poly(MI) for applications such as high-temperature optical films, automotive under-hood components, and electronic encapsulants where thermal stability and dimensional precision are simultaneously required.

Synthesis of Chiral 3-Methyleneindane Building Blocks for Medicinal Chemistry

Derivatives of the methyleneindane scaffold are accessible with high enantioselectivity via one-pot asymmetric allylboration/Heck reactions, yielding 1-alkyl-3-methyleneindan-1-ols in enantiomeric ratios up to 96:4 er [1]. These optically active compounds serve as versatile chiral building blocks, demonstrated by efficient transformation to optically active diol and amino alcohol scaffolds [1]. This application scenario is particularly relevant for medicinal chemistry programs requiring enantiomerically pure intermediates for target engagement studies and lead optimization.

Precursor for Trifluorinated Tetralins in Fluorine-Containing Drug Discovery

Fluorinated methyleneindane derivatives undergo I(I)/I(III)-catalyzed difluorinative ring expansion to produce trifluorinated tetralins with high efficiency (>20 examples, up to >95% yield) [1]. Saturated, fluorinated carbocycles like trifluorinated tetralins are emerging as important modules for contemporary drug discovery due to enhanced metabolic stability, predictable conformational bias, and favorable physicochemical properties [1]. This establishes 1-methyleneindane derivatives as strategic starting materials for medicinal chemists pursuing fluorinated scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyleneindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.